- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate, Journal of the American Chemical Society, 2021, 143(29), 11019-11025
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
95687-41-5 structure
Product Name:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Numéro CAS:95687-41-5
Le MF:C13H17NO4
Mégawatts:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663
Update Time:2025-05-21
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- Piscine à noyau: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- La clé Inchi: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- Sourire: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 251.11600
- Masse isotopique unique: 251.11575802g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 278
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 3
- Le xlogp3: 0.5
- Surface topologique des pôles: 70
Propriétés expérimentales
- Couleur / forme: COLORLESS LIQUID
- Dense: 1.297 g/mL at 25 °C(lit.)
- Point de fusion: No data available
- Point d'ébullition: 240 °C(lit.)
- Point d'éclair: >230 °F
- Indice de réfraction: n20/D 1.547(lit.)
- Le PSA: 70.00000
- Le LogP: 0.68860
- Activités optiques: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P280;P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3255-1g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 95.0%(GC) | 1g |
¥370.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN182-5g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97+% | 5g |
1318.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN182-1g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97+% | 1g |
410.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN182-200mg |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97+% | 200mg |
135.0CNY | 2021-07-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226307-5g |
(3R,5S)-1-Cbz-5-(hydroxymethyl)-3-pyrrolidinol |
95687-41-5 | >97% | 5g |
¥110.00 | 2025-04-11 | |
| TRC | C227708-10mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C227708-50mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 043002-10g |
z-trans-4-Hydroxy-L-prolinol |
95687-41-5 | 98% | 10g |
£198.00 | 2022-03-01 | |
| Fluorochem | 043002-25g |
z-trans-4-Hydroxy-L-prolinol |
95687-41-5 | 98% | 25g |
£390.00 | 2022-03-01 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C
Référence
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT), Chemistry - A European Journal, 2016, 22(20), 6750-6754
Méthode de production 3
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
Référence
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition, Tetrahedron, 2006, 62(10), 2321-2330
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water
Référence
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines, Tetrahedron Letters, 2004, 45(32), 6097-6100
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Référence
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847
Méthode de production 6
Conditions de réaction
Référence
- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides, Bioconjugate Chemistry, 1991, 2(4), 217-25
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C
Référence
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Référence
- Scale-up Synthesis of Tesirine, Organic Process Research & Development, 2018, 22(9), 1241-1256
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.2 Reagents: Water ; 2 h, 0 °C
1.2 Reagents: Water ; 2 h, 0 °C
Référence
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline, European Journal of Organic Chemistry, 2012, 2012(4), 837-843
Méthode de production 10
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Pyridine ; rt
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
Référence
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin, Organic Process Research & Development, 2009, 13(2), 336-340
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ; 0 °C
1.2 Reagents: Acetic acid ; 0 °C
Référence
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues, Tetrahedron, 2009, 65(4), 862-876
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
Référence
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies, Chemical Communications (Cambridge, 2005, (4), 495-497
Méthode de production 13
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Référence
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174
Méthode de production 14
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Référence
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute, Chemistry - A European Journal, 1997, 3(12), 1997-2010
Méthode de production 15
Conditions de réaction
Référence
- An enantioselective synthesis of (+)-crotanecine, Heterocycles, 1984, 22(12), 2735-8
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- L-Hydroxyproline
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Numéro de commande:A11166
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:13
Prix ($):474.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:95687-41-5)Cbz-反式-4-羟基-L-脯氨醇
Numéro de commande:LE26562346
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:56
Prix ($):discuss personally
Courriel:18501500038@163.com
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Littérature connexe
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Pureté:99%
Quantité:100g
Prix ($):474.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95687-41-5)Cbz-反式-4-羟基-L-脯氨醇
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête